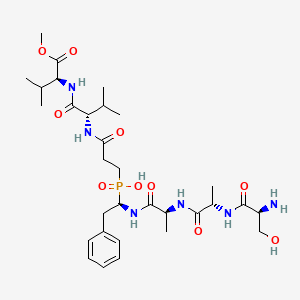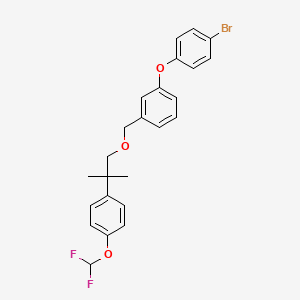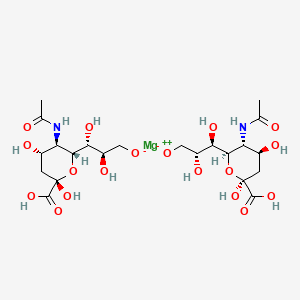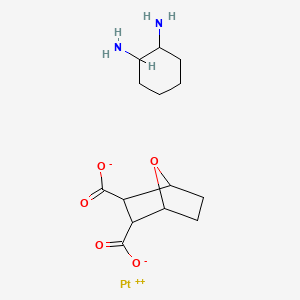
N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)-N-methylacetamide is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)-N-methylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinylidene Intermediate: The initial step involves the reaction of 1-ethylpyrrolidine with an appropriate sulfonyl chloride to form the pyrrolidinylidene intermediate.
Coupling with Phenyl Acetamide: The intermediate is then coupled with 4-aminophenylacetamide under suitable conditions to form the desired compound.
The reaction conditions often involve the use of organic solvents, such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)-N-methylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, acetonitrile
Catalysts: Triethylamine, pyridine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)-N-methylacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)-N-methylacetamide can be compared with other similar compounds, such as:
N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide: This compound lacks the methyl group on the acetamide moiety, which may affect its reactivity and biological activity.
N-(4-(((1-Methyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)-N-methylacetamide: The presence of a methyl group on the pyrrolidinylidene ring may influence its chemical properties and interactions with molecular targets.
Properties
CAS No. |
126826-55-9 |
|---|---|
Molecular Formula |
C15H21N3O3S |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[4-[(Z)-(1-ethylpyrrolidin-2-ylidene)amino]sulfonylphenyl]-N-methylacetamide |
InChI |
InChI=1S/C15H21N3O3S/c1-4-18-11-5-6-15(18)16-22(20,21)14-9-7-13(8-10-14)17(3)12(2)19/h7-10H,4-6,11H2,1-3H3/b16-15- |
InChI Key |
NHKZMBSTBCYRSG-NXVVXOECSA-N |
Isomeric SMILES |
CCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)N(C)C(=O)C |
Canonical SMILES |
CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)N(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




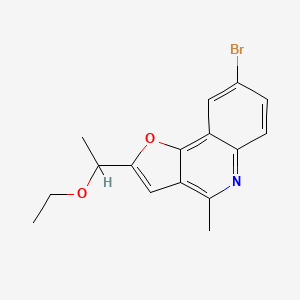
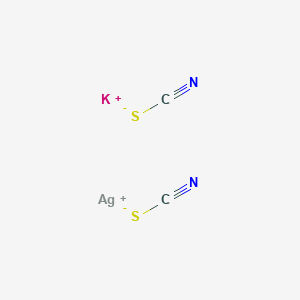
![4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12732319.png)

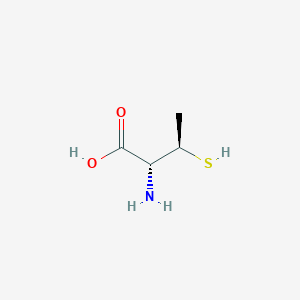
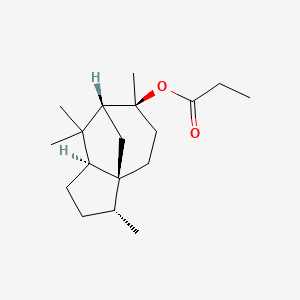
![(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B12732342.png)
